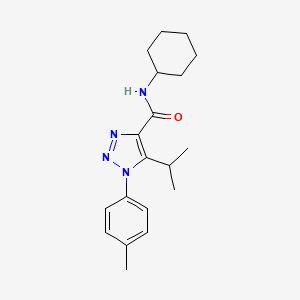

N-cyclohexyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC9601035

Molecular Formula: C19H26N4O

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26N4O |

|---|---|

| Molecular Weight | 326.4 g/mol |

| IUPAC Name | N-cyclohexyl-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H26N4O/c1-13(2)18-17(19(24)20-15-7-5-4-6-8-15)21-22-23(18)16-11-9-14(3)10-12-16/h9-13,15H,4-8H2,1-3H3,(H,20,24) |

| Standard InChI Key | HCEWHYSIEDWNFJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)C(C)C |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)C(C)C |

Introduction

N-cyclohexyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole class. It is characterized by its molecular formula, C19H26N4O, and is of interest in various scientific research fields due to its potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential applications.

Synthesis Methods

The synthesis of N-cyclohexyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the use of azide-alkyne cycloaddition reactions, which are common for forming triazole rings. This method involves the reaction of an azide with an alkyne in the presence of a catalyst, such as copper(I) salts.

Potential Applications

While specific applications of N-cyclohexyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide are not extensively documented, triazole compounds in general have been explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. Their ability to form complexes with metals also makes them useful in coordination chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume